methyl 1-{[(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a triazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the triazole ring: This step may involve the cyclization of an appropriate precursor with azide.
Attachment of the dimethoxyphenyl group: This could be done via a condensation reaction with an aldehyde.
Final esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced or replaced on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure and reactivity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
- **METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H18N6O4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H18N6O4S/c1-25-14-5-4-12(8-15(14)26-2)9-19-23-10-18-20-17(23)28-11-22-7-6-13(21-22)16(24)27-3/h4-10H,11H2,1-3H3/b19-9+ |
InChI Key |
SDGAXOCCMDFYLE-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC |
Origin of Product |
United States |
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